molecular formula C21H26N2 B5210354 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B5210354
M. Wt: 306.4 g/mol
InChI Key: SQSJKDBFOPDVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, also known as BMS-181,101, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a peptide neurotransmitter that is involved in the regulation of appetite, stress response, and mood. By blocking the Y2 receptor, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine may modulate these physiological processes.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its biochemical and physiological effects. Animal studies have shown that 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine can increase levels of dopamine in the brain, which may contribute to its anti-addictive effects. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to reduce levels of corticosterone, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is a selective antagonist of the Y2 receptor, which allows for specific targeting of this receptor in animal studies. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to have a low toxicity profile in animal models.
However, there are also limitations to the use of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may differ between animal species, which may limit its translational potential.

Future Directions

There are several future directions for the study of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential use in the treatment of addiction and anxiety disorders in humans. Additionally, further studies are needed to elucidate the long-term effects of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine and its potential side effects. Finally, the development of more potent and selective Y2 receptor antagonists may provide new avenues for the treatment of various disorders.
Conclusion
In conclusion, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its selective antagonism of the Y2 receptor may provide new avenues for the treatment of addiction and anxiety disorders. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.

Synthesis Methods

The synthesis of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of 1,2-dibromoethane with 2-bromo-4'-methylbiphenyl in the presence of sodium hydride. The resulting product is then reacted with 2,3,4,5-tetrahydropyrrolo[1,2-a]pyrazine in the presence of potassium carbonate to yield 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine.

Scientific Research Applications

2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential therapeutic applications, particularly in the treatment of addiction and anxiety disorders. In animal studies, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to reduce drug-seeking behavior and anxiety-like behavior. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential use in the treatment of pain, as it has been shown to have analgesic effects in animal models.

properties

IUPAC Name

1-methyl-2-[(4-phenylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-17-21-8-5-13-22(21)14-15-23(17)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-12,17,21H,5,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSJKDBFOPDVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[(4-phenylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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